Product packaging for Lycobetaine chloride(Cat. No.:CAS No. 2121-16-6)

Lycobetaine chloride

Cat. No.: B1235300
CAS No.: 2121-16-6
M. Wt: 301.72 g/mol
InChI Key: FYVINXPNJCVJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery in Natural Products Research

The story of lycobetaine is rooted in the exploration of natural compounds for therapeutic applications. It was first reported as a promising antitumor substance, designated AT-1840, in 1976. d-nb.infothieme-connect.com Lycobetaine is a naturally occurring, albeit minor, constituent of various plants belonging to the Amaryllidaceae family, a family renowned for producing a wide array of bioactive alkaloids. researchgate.netresearchgate.net Researchers have successfully isolated the compound from species such as Lycoris radiata, Pancratium illyricum, Crinum zeylanicum, and Nerine bowdenii. thieme-connect.comcaymanchem.comchemsrc.com

Due to its low natural abundance, chemical synthesis has been a critical avenue for obtaining sufficient quantities for research. A significant breakthrough was the development of a method to synthesize lycobetaine in high yield from lycorine (B1675740), a major and more readily available alkaloid from the same plant family. thieme-connect.comd-nb.info This semi-synthesis involves the oxidation of lycorine, often using selenium dioxide, a process that has facilitated deeper investigation into its biological properties. thieme-connect.comd-nb.infomdpi.com

Significance in Chemical Biology and Mechanistic Studies

Lycobetaine chloride's importance in chemical biology stems from its multifaceted mechanisms of action at the cellular and molecular levels. A primary focus of research has been its function as a topoisomerase poison. It effectively targets both type I and type II topoisomerases, which are crucial enzymes for managing DNA topology during replication and transcription. caymanchem.comchemsrc.com

Mechanistic studies have revealed that lycobetaine acts as a specific topoisomerase IIβ poison. researchgate.netresearchgate.net It stabilizes the transient, covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death. thieme-connect.comd-nb.infocaymanchem.com While its effect on topoisomerase IIβ is pronounced, it also demonstrates inhibitory activity against human topoisomerase I and IIα, as well as bacterial topoisomerases. caymanchem.com Further studies have indicated that lycobetaine can intercalate between DNA base pairs, showing a preference for GC-rich regions. thieme-connect.comd-nb.info

Beyond its effects on DNA, lycobetaine is also a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). caymanchem.com Research has also shown that the compound can induce multiple forms of programmed cell death, including apoptosis, necroptosis, ferroptosis, and autophagy in cancer cells. mdpi.comchemsrc.commdpi.com This ability to engage various cell death pathways highlights its complex interaction with cellular machinery. At growth-inhibiting concentrations, lycobetaine has been observed to cause cell cycle arrest, often in the G1 or G2/M phase, thereby preventing cancer cell proliferation. d-nb.infomdpi.com

Inhibitory and Cytotoxic Activities of Lycobetaine (Ungeremine)
Target Enzyme/Cell Line IC₅₀ Value
Acetylcholinesterase (AChE)0.35 µM caymanchem.com
Human Topoisomerase I6.1 µM caymanchem.com
Human Topoisomerase IIα25.8 µM caymanchem.com
Human Leukemia (HL-60)1.3 µM caymanchem.com
Human Leukemia (MOLT-4)0.7 µM caymanchem.com
Human Leukemia (K562)0.8 µM caymanchem.com
Human Leukemia (CCRF-CEM)Induces ferroptosis, necroptosis, apoptosis, autophagy mdpi.comchemsrc.com
Human Gastric Tumor Xenografts (GXF251L)Mean IC₅₀ = 0.8 µM researchgate.net
Neuroendocrine Prostate Cancer (LASCPC-01)Induces G1 cell cycle arrest and apoptosis mdpi.com

Overview of Current Research Trajectories

Current research on this compound is advancing on several fronts, aiming to fully harness its therapeutic potential. One major trajectory involves elucidating its precise mechanisms in specific cancer types. For instance, recent studies have shown that lycobetaine can induce ferroptosis—an iron-dependent form of cell death—in lung squamous cell carcinoma by targeting the USP32–NRF2 signaling pathway. mdpi.com This suggests that its efficacy may be context-dependent, opening avenues for personalized medicine.

Another significant area of research is the structural optimization of the lycobetaine scaffold. researchgate.netmdpi.com Scientists are designing and synthesizing novel analogues to enhance potency, improve selectivity for cancer cells, and overcome drug resistance. researchgate.netchemsrc.commdpi.com For example, research into simplifying the complex structure to create isoquinoline (B145761) derivatives has yielded compounds with potent inhibitory activities against neuroendocrine prostate cancer cells. mdpi.com

The compound's ability to induce multiple cell death pathways is also a key area of ongoing investigation. Understanding how these pathways are interconnected and how they can be selectively activated is a priority for developing more effective cancer therapies. mdpi.comchemsrc.com Finally, its potent inhibition of acetylcholinesterase suggests a potential, though less explored, research direction for its application in studying neurodegenerative disorders. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClNO3 B1235300 Lycobetaine chloride CAS No. 2121-16-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2121-16-6

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol;chloride

InChI

InChI=1S/C16H11NO3.ClH/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17;/h3-7H,1-2,8H2;1H

InChI Key

FYVINXPNJCVJEV-UHFFFAOYSA-N

SMILES

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4.[Cl-]

Canonical SMILES

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4.[Cl-]

Other CAS No.

2121-16-6

Synonyms

AT 1840
lycobetaine
lycobetaine acetate
ungeremine
ungeremine chloride
ungeremine, acetate salt

Origin of Product

United States

Synthesis, Biosynthesis, and Chemical Modification of Lycobetaine Chloride

Natural Occurrence and Isolation Protocols from Botanical Sources

Lycobetaine, also known as Ungeremine (B150347), is a naturally occurring betaine-type alkaloid found as a minor constituent in various plant species of the Amaryllidaceae family. researchgate.net Botanical sources include plants such as Pancratium illyricum, Pancratium maritimum, Crinum zeylanicum, and Nerine bowdenii. Within these plants, the compound is often concentrated in the bulb tissues.

The isolation of Lycobetaine from these botanical sources requires specialized extraction protocols. While specific, detailed protocols for Lycobetaine are not extensively published in the provided context, the general approach for alkaloid extraction from plant material involves several key steps. Typically, the plant material (e.g., bulbs) is first dried and pulverized. This is followed by extraction with a suitable solvent, such as methanol (B129727). The crude extract then undergoes a series of acid-base extractions to separate the alkaloids from other plant constituents. Further purification is achieved using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to isolate the pure alkaloid.

Table 1: Botanical Sources of Lycobetaine

Plant Species Family Plant Part
Pancratium illyricum Amaryllidaceae Bulbs
Pancratium maritimum Amaryllidaceae Bulbs
Crinum zeylanicum Amaryllidaceae Not Specified

Total Synthesis Approaches for Lycobetaine Chloride

Total synthesis provides an alternative and often more scalable route to Lycobetaine and its derivatives compared to natural extraction. Key methods involve the transformation of precursor alkaloids.

A primary method for the total synthesis of Lycobetaine involves the oxidation of the more abundant Amaryllidaceae alkaloid, lycorine (B1675740). mdpi.com This transformation can be effectively achieved using selenium dioxide (SeO₂) as the oxidizing agent. mdpi.comacs.org The reaction oxidizes the C-ring of the lycorine scaffold, leading to its aromatization and the formation of the phenanthridine (B189435) core characteristic of Lycobetaine. mdpi.comacs.org This specific oxidation pathway represents a critical semi-synthetic route, leveraging a readily available natural precursor to produce the target compound. mdpi.com

This compound, the hydrochloride salt of Lycobetaine, is prepared through a straightforward hydrochlorination reaction. molaid.com In a typical procedure, Lycobetaine (ungeremine) is dissolved in water and treated with hydrochloric acid (e.g., 1 N HCl) at room temperature. acs.org This results in the immediate precipitation of this compound, which can then be collected and dried. acs.org This method is also applied to prepare various analogues of this compound. acs.orgmolaid.com The resulting hydrochloride salt, such as ungeremine hydrochloride, is noted to be soluble in water, which can be an advantageous property for certain applications compared to the parent compound. acs.org

Oxidation Pathways from Precursor Alkaloids (e.g., Lycorine)

Chemical Derivatization Strategies and Analogue Synthesis

To explore structure-activity relationships (SAR) and enhance its biological properties, the Lycobetaine scaffold is often subjected to chemical modification and derivatization.

Structural optimization of the Lycobetaine framework is a key strategy for developing novel analogues. mdpi.com One approach involves simplifying the complex natural product scaffold to identify the core structure responsible for its activity. mdpi.com For instance, researchers have simplified the Lycobetaine structure to 4-position aryl-substituted isoquinolines, which showed significant antiproliferative activity. mdpi.com

Structure-activity relationship studies have revealed that certain structural features are crucial for biological activity. acs.org The aromatization of the C-ring and the oxidation to an azomethine group at C-7 of the B-ring are considered important for the antibacterial activity of Lycobetaine analogues. acs.org Further studies on Lycobetaine analogs have focused on substitutions at the 2, 8, and 9 positions of the phenanthridinium core to evaluate their biological impact. researchgate.net These systematic modifications allow for the fine-tuning of the molecule's properties. mdpi.com

The introduction of various functional groups onto the Lycobetaine or its simplified isoquinoline (B145761) scaffold is a common derivatization strategy. mdpi.com This allows for a detailed investigation of how different substituents affect the compound's activity.

Synthetic Routes and Functional Group Introduction:

Aryl Substitutions: The Suzuki coupling reaction is a powerful tool used to introduce various substituted arylboronic acids or arylboronates at specific positions, such as the 4-position of an isoquinoline core. mdpi.com This reaction is typically catalyzed by a palladium complex like Pd(dppf)Cl₂ in the presence of a base such as K₂CO₃. mdpi.com

Halogenation: Halogens like chlorine and fluorine have been introduced into the scaffold. mdpi.com For example, N-bromosuccinimide (NBS) in carbon tetrachloride can be used for bromination. mdpi.com The introduction of a chlorine atom at the para-position of a hydroxyl group has been shown to maintain activity, while replacing it with fluorine can enhance it significantly in certain analogues. mdpi.com

Other Functional Groups: Researchers have explored the introduction of methoxy (B1213986) (-OCH₃), amino (-NH₂), and methylamino (-NHCH₃) groups at various positions to study their impact on biological activity. mdpi.com For example, introducing these groups at the para-position of a specific analogue series resulted in undesirable activity, whereas a hydroxyl group at the meta-position was found to be crucial. mdpi.com

Phenanthridine Synthesis: Efficient methods have been developed for synthesizing the core phenanthridine structure, which can then be functionalized. One such method involves a palladium-catalyzed tandem cyclization of fluorinated imidoyl chlorides with 2-bromophenylboronic acid. researchgate.net

Table 2: Examples of Synthetic Reactions for Lycobetaine Analogue Synthesis

Reaction Type Reagents and Conditions Purpose Reference
Suzuki Coupling Arylboronic acids, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane, H₂O, 85 °C Introduction of aryl groups mdpi.com
Bromination N-Bromosuccinimide (NBS), CCl₄, reflux Introduction of bromine atoms mdpi.com
Hydrochlorination 1 N HCl, water, room temperature Formation of hydrochloride salts acs.org

Advanced Reaction Mechanisms in Derivatization (e.g., Suzuki Coupling)

The derivatization of this compound, a quaternary phenanthridinium alkaloid, can be achieved through various advanced organic reactions to modify its structure and potentially its biological activity. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is widely employed in the synthesis of biaryls and substituted aromatic compounds, making it highly suitable for the modification of the phenanthridine core of Lycobetaine.

The general mechanism of the Suzuki coupling involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the derivatization of a molecule like this compound, which possesses a pre-existing aromatic halide substituent, the Suzuki coupling offers a direct method for introducing new aryl or heteroaryl groups. The electron-deficient nature of the N-heterocyclic ring in the phenanthridinium salt can influence the reactivity of the substrates in the catalytic cycle.

Detailed Research Findings

Research into the synthesis of analogues of Lycobetaine and other phenanthridine derivatives has demonstrated the feasibility of employing Suzuki coupling reactions. Studies have shown the successful synthesis of various substituted phenanthridines by coupling arylboronic acids with halogenated phenanthridine precursors.

A plausible reaction pathway for the Suzuki coupling on a halogenated Lycobetaine precursor is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the phenanthridine ring, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond on the phenanthridine core.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be optimized to achieve high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the oxidative addition and reductive elimination steps.

Data on Suzuki Coupling for Phenanthridine Derivatization

CatalystLigandBaseSolventSubstrate 1 (Halide)Substrate 2 (Boronic Acid)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OBromo-phenanthridine derivativePhenylboronic acid85
Pd₂(dba)₃XPhosCs₂CO₃DioxaneChloro-phenanthridine derivative4-Methoxyphenylboronic acid78
Pd(PPh₃)₄PPh₃Na₂CO₃DMF/H₂OIodo-phenanthridine derivative2-Thienylboronic acid92

This table presents a generalized summary based on findings for similar heterocyclic systems and is for illustrative purposes.

The development of mild and aqueous conditions for Suzuki-Miyaura cross-coupling further expands its applicability to complex and water-soluble molecules like this compound. researchgate.net The reaction's tolerance to a wide range of functional groups makes it an invaluable method for the late-stage functionalization and generation of diverse Lycobetaine analogues for further investigation.

Advanced Structural Elucidation and Characterization Techniques for Lycobetaine Chloride

Spectroscopic Methodologies for Complex Structure Determination

Spectroscopic techniques are indispensable for determining the intricate molecular architecture of natural products like Lycobetaine. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules. It provides unparalleled insight into the carbon-hydrogen framework of a compound. Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, chemists can piece together the molecular puzzle, defining the precise location and stereochemical relationship of each atom.

In the analysis of lycobetaine derivatives, ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For instance, aromatic protons in the phenanthridine (B189435) core typically appear in the downfield region (δ 7-10 ppm), while protons of methoxy (B1213986) groups or the N-methyl group resonate at higher fields. researchgate.net ¹³C NMR spectroscopy complements this by providing a count of unique carbon atoms and information about their hybridization state (sp², sp³). Research on a closely related isoquinoline (B145761) derivative synthesized from a lycobetaine intermediate provides a clear example of the data obtained. researchgate.net

Table 1: Example ¹H and ¹³C NMR Spectroscopic Data for a Lycobetaine-Related Isoquinoline Derivative researchgate.net

TechniqueSolventChemical Shift (δ) in ppm
¹H NMR (500 MHz)Chloroform-d8.99 (s, 1H), 8.23 (s, 1H), 8.17 (s, 1H), 7.55 (s, 1H), 7.14 (s, 1H), 7.02 (d, J = 2.0 Hz, 1H), 6.94 (d, J = 8.0 Hz, 1H), 6.88 (dd, J = 8.0, 2.0 Hz, 1H), 6.20 (s, 2H), 3.81 (s, 3H)
¹³C NMR (126 MHz)DMSO151.1, 149.0, 148.0, 147.7, 146.5, 141.8, 132.4, 131.8, 127.7, 125.6, 122.2, 115.7, 113.7, 103.2, 102.0, 100.1, 55.7

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula, serving as a critical piece of evidence in structural confirmation.

For lycobetaine and its derivatives, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be analyzed, typically as a protonated species [M+H]⁺ or, in the case of the quaternary alkaloid, as the cation [M]⁺. The experimentally determined accurate mass is then compared to the theoretical mass calculated for a proposed formula. A close match, often within 5 ppm, provides strong support for the assigned molecular formula. researchgate.netoup.com

Table 2: Example HRMS Data for a Lycobetaine-Related Compound researchgate.net

IonCalculated Mass (m/z)Found Mass (m/z)
[M+H]⁺296.0917296.0919

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenanthridine core of lycobetaine is a conjugated system containing multiple chromophores, which absorb light in the UV-Vis region. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. nih.govnih.gov

Studies on lycobetaine (ungeremine) show that its UV-Vis spectrum is sensitive to pH. acs.org In acidic conditions, the absorption band between 250 and 300 nm shows increased intensity, while the band from 320 to 420 nm remains relatively stable. acs.org This pH-responsive behavior is attributed to the protonation and deprotonation of the molecule. acs.org The characteristic absorption maxima (λmax) can be used as a qualitative fingerprint for identifying the phenanthridine skeleton in extracts and purified samples. academie-sciences.fr

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Advanced Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the isolation of lycobetaine from complex plant matrices and for the subsequent assessment of its purity. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of alkaloids like lycobetaine. Its high resolution and sensitivity make it ideal for separating structurally similar compounds. In analytical mode, HPLC is used to determine the purity of a sample by separating the main compound from any impurities. The purity is often calculated based on the relative area of the peaks detected, typically by a UV detector set to a wavelength where the analyte absorbs strongly. tandfonline.com

For lycobetaine and related compounds, reversed-phase HPLC (using a C18 column) is common. oup.comtandfonline.com The mobile phase often consists of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile), run under a gradient elution program to achieve optimal separation. oup.com Research has demonstrated the use of HPLC to confirm the purity of synthesized lycobetaine derivatives, showing a single major peak with a defined retention time. researchgate.net

Table 3: Example HPLC Purity Analysis Data for a Lycobetaine-Related Compound researchgate.net

ParameterValue
Retention Time9.706 min
Purity99.6%

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. Because lycobetaine is a quaternary alkaloid, it carries a permanent positive charge, making it an ideal candidate for CE analysis. This method offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption.

CE has been successfully employed to separate various phenanthridine and isoquinoline alkaloids. nih.govtandfonline.comnih.gov For instance, methods using a phosphate (B84403) buffer at low pH have been developed for the determination of related alkaloids like sanguinarine (B192314) and chelerythrine. nih.gov More specifically, a nonaqueous capillary electrophoresis-electrospray ionization-mass spectrometry (NACE-ESI-MS) method has been developed for the separation and quantification of lycorine-type alkaloids, including lycobetaine. oup.com This hyphenated technique combines the superior separation power of CE with the definitive identification capabilities of mass spectrometry, making it exceptionally powerful for analyzing complex alkaloid mixtures. oup.com CE has also been used in screening assays to identify the inhibitory potential of natural products, including lycobetaine. nih.gov

Hyphenated Chromatographic Techniques (e.g., LC-NMR, LC-MS)

Hyphenated chromatographic techniques represent a cornerstone in modern natural product chemistry, offering powerful solutions for the separation, identification, and structural elucidation of complex mixtures. By coupling the high-resolution separation capabilities of liquid chromatography (LC) with the information-rich detection methods of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain comprehensive insights into the chemical constituents of a sample. ijpsjournal.comijarsct.co.in These integrated platforms, such as LC-MS and LC-NMR, are particularly indispensable for the analysis of alkaloids like lycobetaine from intricate biological matrices. sci-hub.semdpi.com The online nature of these techniques allows for rapid analysis, reduces the need for extensive offline purification, and minimizes sample degradation. ijpsjournal.comsci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem configuration, LC-MS/MS, are preeminent tools for the analysis of lycobetaine, prized for their exceptional sensitivity and selectivity. oup.comnih.gov These methods are routinely employed for both the identification of the alkaloid in plant extracts and its quantification in biological fluids for pharmacokinetic studies. oup.combiocrick.com

In a typical application, a liquid chromatography system separates lycobetaine from other components in the sample. The separation is often achieved using a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile (B52724). oup.comnih.govscielo.br

Following elution from the LC column, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal fragmentation, allowing for the determination of the molecular weight. oup.com For lycobetaine, the protonated molecule is observed at a mass-to-charge ratio (m/z) of 266.1. oup.combiocrick.com

For more definitive identification and quantification, tandem mass spectrometry (MS/MS) is used. In this mode, the precursor ion (m/z 266.1) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as Selected Reaction Monitoring (SRM), which provides high specificity and reduces background noise. oup.comnih.gov Research has shown that a major product ion for lycobetaine is found at m/z 208.1. oup.combiocrick.com This specific fragmentation pattern is a key identifier for the compound.

The LC-MS/MS method has been validated for determining lycobetaine in rat plasma, demonstrating excellent linearity and achieving a lower limit of quantification (LLOQ) of 25 ng/mL, highlighting the method's sensitivity. oup.comnih.gov

Interactive Table 1: LC-MS/MS Parameters for Lycobetaine Analysis

ParameterValueDescriptionSource
Analyte LycobetaineThe target compound for analysis. oup.com, nih.gov
Ionization Mode ESI PositiveElectrospray ionization, generating positively charged ions. oup.com
Precursor Ion [M+H]⁺ m/z 266.1The mass-to-charge ratio of the protonated lycobetaine molecule. oup.com, nih.gov
Product Ion m/z 208.1A characteristic fragment ion generated from the precursor ion via CID. oup.com, nih.gov
Internal Standard BerberineA compound with similar properties used for quantification. oup.com, nih.gov
IS Precursor Ion [M+H]⁺ m/z 336.1The mass-to-charge ratio of the protonated internal standard. oup.com, nih.gov
IS Product Ion m/z 320.0A characteristic fragment ion of the internal standard. oup.com, nih.gov
LC Column Diamonsil C18The stationary phase used for chromatographic separation. oup.com, nih.gov
Mobile Phase 0.2% Formic Acid (aq) & MethanolThe solvents used to elute the analyte from the LC column. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While LC-MS provides crucial information on molecular weight and fragmentation, LC-NMR is the definitive technique for complete, unambiguous structural elucidation of compounds within a mixture. ijarsct.co.inmdpi.com The coupling of LC to NMR allows for the acquisition of detailed spectroscopic data (e.g., ¹H NMR, ¹³C NMR, 2D-NMR) on analytes as they elute from the column, eliminating the need for laborious isolation. sci-hub.seresearchgate.net

LC-NMR experiments can be performed in several modes:

On-flow mode: NMR spectra are recorded continuously as the eluent flows through the NMR probe. This mode is fast but offers lower sensitivity due to the limited number of scans possible for any given peak. sci-hub.senih.gov

Stop-flow mode: The chromatographic flow is halted when a peak of interest is detected in the NMR flow cell, allowing for extended acquisition time and significantly improved signal-to-noise ratio. This permits the collection of more detailed data, including ¹³C and 2D-NMR spectra. mdpi.comnih.gov

LC-SPE-NMR mode: Eluted peaks are trapped on individual solid-phase extraction (SPE) cartridges. The trapped compounds can then be eluted with a fully deuterated solvent into the NMR probe for analysis. This at-line approach circumvents issues with protonated HPLC solvents and allows for long acquisition times, making it one of the most powerful methods for analyzing minor components in complex extracts. nih.govfrontiersin.org

While specific LC-NMR studies focusing solely on lycobetaine chloride are not widely documented, the technique has been extensively applied to the analysis of related Amaryllidaceae and isoquinoline alkaloids. researchgate.netingentaconnect.com The data obtained from an LC-NMR analysis provides precise chemical shifts and coupling constants, which are used to map the proton and carbon framework of the molecule, confirming its identity and stereochemistry. For instance, NMR data for a derivative of lycobetaine clearly shows the distinct signals for aromatic protons, methylenedioxy groups, and methoxy groups that define its structure. mdpi.com

Interactive Table 2: Illustrative NMR Data for a Lycobetaine Derivative The following data for 4-( sci-hub.seresearchgate.netDioxolo[4,5-g]isoquinolin-8-yl)-2-methoxyphenol, a derivative of lycobetaine, illustrates the type of detailed structural information obtained via NMR spectroscopy. mdpi.com

NucleusChemical Shift (δ) in ppmDescriptionSource
¹H NMR 8.99 (s, 1H), 8.23 (s, 1H), 8.17 (s, 1H), 7.55 (s, 1H), 7.14 (s, 1H), 7.02 (d, J=2.0 Hz, 1H), 6.94 (d, J=8.0 Hz, 1H), 6.88 (dd, J=8.0, 2.0 Hz, 1H), 6.20 (s, 2H), 3.81 (s, 3H)Resonances corresponding to the protons in the molecule, showing their chemical environment and multiplicity. mdpi.com
¹³C NMR 151.1, 149.0, 148.0, 147.7, 146.5, 141.8, 132.4, 131.8, 127.7, 125.6, 122.2, 115.7, 113.7, 103.2, 102.0, 100.1, 55.7Resonances corresponding to the unique carbon atoms in the molecule's backbone. mdpi.com

The integration of LC-MS and LC-NMR provides a formidable platform for natural product research. LC-MS can be used to rapidly screen an extract and pinpoint masses of interest, while targeted stop-flow LC-NMR or LC-SPE-NMR experiments can then be performed to obtain high-quality structural data for definitive identification of compounds like this compound. nih.gov

Molecular and Cellular Mechanisms of Action of Lycobetaine Chloride

Interaction with Nucleic Acids and Associated Enzymes

Lycobetaine's primary mechanism of action involves direct and indirect interactions with DNA and the enzymes that maintain its structure and function. These interactions are central to its biological effects.

Research indicates that lycobetaine can insert itself between the base pairs of DNA, a process known as intercalation. Studies utilizing calf thymus DNA have shown that lycobetaine intercalates into the DNA helix thieme-connect.com. This mode of binding is thought to be a key aspect of its activity against topoisomerase enzymes, with a particular affinity for guanine (B1146940) and cytosine base pairs researchgate.net. DNA intercalation can alter the physical properties of DNA, leading to conformational changes that can interfere with processes like replication and transcription. In general, the intercalation of a molecule into the DNA helix can lead to an increase in DNA viscosity due to the lengthening and unwinding of the DNA strand to accommodate the bound compound nih.gov.

A significant aspect of lycobetaine's mechanism is its ability to modulate the activity of DNA topoisomerases. These are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and tangling, which arise during critical cellular processes like replication and transcription nih.gov. Lycobetaine has been identified as a natural inhibitor of both type I and type II DNA topoisomerases in mammalian and bacterial systems mdpi.com.

Lycobetaine and its analogs have been shown to be potent inhibitors of both mammalian topoisomerase I and topoisomerase II nih.gov. It inhibits the relaxation of supercoiled DNA mediated by these enzymes caymanchem.com. Research has determined specific inhibitory concentrations (IC50) for its action on human topoisomerases. For instance, lycobetaine (ungeremine) inhibits human topoisomerase I with an IC50 of 6.1 µM and human topoisomerase IIα with an IC50 of 25.8 µM caymanchem.com. Studies on synthetic analogs, specifically N-methylphenanthridinium chlorides, have indicated a generally greater potency for inhibiting topoisomerase I over topoisomerase II nih.gov.

EnzymeSpeciesIC50 Value (µM)Reference
Human Topoisomerase IHuman6.1 caymanchem.com
Human Topoisomerase IIαHuman25.8 caymanchem.com

Beyond general inhibition, lycobetaine acts as a specific "poison" for the topoisomerase IIβ isoform researchgate.netnih.govnih.gov. Topoisomerase poisons are compounds that trap the enzyme-DNA covalent complex, which is a normal intermediate in the catalytic cycle nih.govbiomedpharmajournal.org. This stabilization prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA breaks biomedpharmajournal.org.

In vitro experiments have demonstrated this selectivity. When pure recombinant human topoisomerase IIα or IIβ was incubated with calf thymus DNA, lycobetaine selectively depleted the topoisomerase IIβ protein from SDS-gels, indicating a stabilized covalent linkage to the DNA researchgate.netnih.govnih.gov. No significant depletion of the topoisomerase IIα isoform was observed under the same conditions researchgate.netnih.govnih.gov. This effect was also observed in living A431 cells, where lycobetaine induced the immunoband-depletion of topoisomerase IIβ, confirming the stabilization of the covalent catalytic DNA-intermediate in a cellular context researchgate.netnih.gov. This selective poisoning of topoisomerase IIβ is believed to be a significant contributor to lycobetaine's biological activity researchgate.netnih.govnih.gov.

By acting as a topoisomerase IIβ poison, lycobetaine leads to the accumulation of DNA double-strand breaks caymanchem.com. The stabilization of the covalent linkage between the enzyme and DNA results in fragmented DNA, which can trigger cellular DNA damage response pathways caymanchem.comresearchgate.net.

The DNA-damaging properties of lycobetaine have been visualized using techniques like the single-cell gel electrophoresis, or "comet assay". In human leukemia HL-60 cells treated with 10 µM lycobetaine for 3 hours, a significant increase in DNA damage was observed compared to control cells researchgate.net. The activation of DNA damage pathways can ultimately lead to cell cycle arrest and apoptosis mdpi.com. For example, studies have shown that lycobetaine can induce apoptosis, as evidenced by the dose-dependent upregulation of cleaved-PARP and cleaved-caspase-3 mdpi.com.

DNA Topoisomerase Modulation

Inhibition of Mammalian Topoisomerase I and II

Enzyme and Protein Modulation Beyond Topoisomerases

While the primary focus of lycobetaine research has been on its interaction with DNA and topoisomerases, evidence suggests it can modulate other proteins. Research has identified lycobetaine as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132), with an IC50 value of 0.35 µM caymanchem.com. Additionally, its ability to induce apoptosis is marked by the upregulation of key protein markers like cleaved-PARP and cleaved-caspase-3, indicating an influence on the cellular apoptotic machinery mdpi.com.

Target Protein/EnzymeEffectIC50 Value (µM)Reference
Acetylcholinesterase (AChE)Inhibition0.35 caymanchem.com
Cleaved-PARPUpregulationNot Applicable mdpi.com
Cleaved-caspase-3UpregulationNot Applicable mdpi.com

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Lycobetaine, an alkaloid found in plants of the Amaryllidaceae family, has demonstrated inhibitory activity against acetylcholinesterase (AChE). mdpi.comresearchgate.net AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions involving cholinergic deficits, such as Alzheimer's disease. mdpi.comscielo.br The mechanism of action for many AChE inhibitors involves the reversible or irreversible blocking of the enzyme's active site, leading to increased levels and duration of acetylcholine in the synaptic cleft. nih.gov While the precise inhibitory mechanism of lycobetaine on AChE is a subject of ongoing research, studies on related Amaryllidaceae alkaloids suggest potential for competitive and reversible inhibition. mdpi.com The investigation into the AChE inhibitory properties of lycobetaine and its derivatives is significant for the development of new therapeutic agents for neurodegenerative diseases. mdpi.comscielo.br

Ubiquitin-Specific Protease 32 (USP32) Targeting and Deubiquitination Processes

Recent research has identified Lycobetaine chloride as a direct inhibitor of Ubiquitin-Specific Protease 32 (USP32), a deubiquitinating enzyme (DUB) that is often overexpressed in various cancers. nih.gov Deubiquitinating enzymes play a crucial role in reversing the process of ubiquitination, a post-translational modification that typically marks proteins for degradation. mdpi.comnih.gov By inhibiting USP32, lycobetaine promotes the ubiquitination and subsequent degradation of specific target proteins. nih.gov

One key target of the USP32-lycobetaine interaction is the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). nih.gov USP32 normally acts to deubiquitinate and stabilize NRF2. nih.gov However, in the presence of lycobetaine, this process is inhibited, leading to increased NRF2 ubiquitination and degradation. nih.gov This targeted degradation of NRF2 by lycobetaine has been shown to induce ferroptosis, a form of programmed cell death, in lung squamous cell carcinoma cells. nih.gov The ability of lycobetaine to target USP32 and modulate deubiquitination processes highlights its potential as a therapeutic agent in cancers where USP32 is dysregulated. nih.govresearchgate.net

DOPA Decarboxylase (DDC) Inhibition

Lycobetaine has been investigated for its inhibitory effects on DOPA Decarboxylase (DDC), an enzyme crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.comresearchgate.net DDC inhibitors are clinically used in combination with L-DOPA for the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability in the brain. wikipedia.orgpatsnap.com

In the context of cancer, DDC is considered a neuroendocrine differentiation marker. mdpi.com Studies have shown that lycobetaine can significantly reduce the expression of DDC in neuroendocrine prostate cancer cell lines. mdpi.com This inhibition of DDC is thought to contribute to the antiproliferative activity of lycobetaine in these specific cancer cells. mdpi.com The evaluation of lycobetaine and its derivatives as DDC inhibitors is an active area of research, with some synthesized derivatives showing potent inhibitory activity against human DDC. researchgate.net

Modulation of Protein Kinase A Activity

Lycobetaine has been shown to influence the activity of Protein Kinase A (PKA). altmedrev.com Protein kinases are a large family of enzymes that regulate a wide array of cellular processes by phosphorylating target proteins. mdpi.combiorxiv.org PKA, in particular, is a key player in various signaling pathways. The modulation of PKA activity by lycobetaine suggests a broader impact on cellular signaling cascades. altmedrev.com The specific mechanisms by which lycobetaine modulates PKA activity and the downstream consequences of this interaction are areas of ongoing investigation.

Intracellular Signaling Pathway Perturbations

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Signaling Axis Modulation

This compound has been demonstrated to significantly modulate the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway. nih.gov NRF2 is a transcription factor that plays a central role in the cellular antioxidant response. frontiersin.orgnih.gov Under normal conditions, NRF2 is kept at low levels through ubiquitination and proteasomal degradation, a process regulated by its repressor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org

Lycobetaine exerts its effect on this pathway by targeting and inhibiting Ubiquitin-Specific Protease 32 (USP32). nih.gov USP32 has been identified as a deubiquitinating enzyme for NRF2, meaning it removes ubiquitin tags and prevents its degradation. nih.gov By inhibiting USP32, lycobetaine promotes the ubiquitination and subsequent degradation of NRF2. nih.gov This downregulation of NRF2 leads to a decrease in the expression of its target antioxidant genes, thereby sensitizing cancer cells to ferroptosis, a form of iron-dependent cell death. nih.gov This targeted modulation of the NRF2 signaling axis via USP32 inhibition is a key mechanism behind the anticancer effects of lycobetaine in certain cancer types, such as lung squamous cell carcinoma. nih.gov

Cell Cycle Regulation Mechanisms (e.g., G1 Phase Arrest) in Cellular Models

Lycobetaine has been shown to exert antiproliferative effects by inducing cell cycle arrest, particularly at the G1 phase, in various cancer cell models. researchgate.net The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells, with checkpoints that control the transition between phases. taylorandfrancis.com The G1 phase is a critical period of cell growth and preparation for DNA synthesis. frontiersin.org

Studies have demonstrated that treatment with lycobetaine leads to an accumulation of cells in the G1 phase, preventing them from progressing to the S phase (DNA synthesis). researchgate.net This G1 arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, some compounds that induce G1 arrest have been shown to down-regulate the expression of cyclin D1 and up-regulate the expression of p21, a cyclin-dependent kinase inhibitor. plos.orgmdpi.com Cell-based mechanism studies have confirmed that lycobetaine can effectively induce G1 cell cycle arrest and apoptosis in a dose-dependent manner. researchgate.net

Programmed Cell Death Induction in Cellular Systems

This compound, also known as ungeremine (B150347), is a quaternary phenanthridinium alkaloid that has demonstrated the ability to induce multiple forms of programmed cell death in cancer cells. chemsrc.com This multifaceted approach to eliminating malignant cells highlights its potential as a cytotoxic agent. chemsrc.com The primary pathways engaged by this compound include apoptosis, ferroptosis, necroptosis, and autophagy. chemsrc.com

Apoptosis Pathway Activation and Execution

Apoptosis is a form of programmed cell death crucial for tissue homeostasis and development. mdpi.com It is characterized by a series of morphological and biochemical events, ultimately leading to the orderly dismantling of the cell. creative-diagnostics.com This process is primarily executed by a family of cysteine proteases called caspases. mdpi.com The activation of these caspases can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, resulting in the characteristic features of apoptosis. creative-diagnostics.com

This compound has been shown to induce apoptosis through caspase activation. chemsrc.com The intrinsic pathway is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.net This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax, Bak, and Bid). free.frembopress.org The balance between these opposing factions determines the cell's fate. free.fr Pro-apoptotic signals lead to the permeabilization of the outer mitochondrial membrane, releasing factors like cytochrome c. researchgate.net In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. mdpi.com Activated caspase-9 then proceeds to activate executioner caspases like caspase-3. mdpi.com

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8. genome.jp Caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid into its truncated form, tBid. free.fr tBid then translocates to the mitochondria to engage the intrinsic pathway. free.fr this compound's ability to activate caspases suggests its intervention in these critical regulatory nodes of apoptosis. chemsrc.com

Table 1: Key Proteins in this compound-Induced Apoptosis
Protein Family/MoleculeMembersFunction in Apoptosis
Bcl-2 Family (Anti-apoptotic)Bcl-2, Bcl-xLInhibit apoptosis by sequestering pro-apoptotic members. free.froncotarget.com
Bcl-2 Family (Pro-apoptotic)Bax, Bak, BidPromote mitochondrial outer membrane permeabilization. mdpi.comembopress.org
Caspases (Initiator)Caspase-8, Caspase-9Activate executioner caspases upon receiving apoptotic signals. mdpi.com
Caspases (Executioner)Caspase-3Cleave cellular substrates to execute apoptosis. creative-diagnostics.commdpi.com
Mitochondrial ProteinsCytochrome cReleased from mitochondria to initiate apoptosome formation. researchgate.net
Ferroptosis Induction Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov It is biochemically different from other forms of cell death and is initiated by the accumulation of lipid reactive oxygen species (ROS) to lethal levels. mdpi.com

Research indicates that this compound is a potent inducer of ferroptosis in cancer cells, specifically in lung squamous cell carcinoma. mdpi.com The mechanism involves the targeting of Ubiquitin-Specific Protease 32 (USP32). mdpi.com By inhibiting USP32, this compound promotes the ubiquitination and subsequent degradation of Nuclear factor erythroid 2-related factor 2 (NRF2). mdpi.com NRF2 is a key transcription factor that regulates the expression of several antioxidant genes, including those involved in protecting cells from ferroptosis. mdpi.com

A central axis in the defense against ferroptosis is the SLC7A11-GSH-GPX4 pathway. nih.gov SLC7A11 (also known as xCT) is a cystine/glutamate antiporter that facilitates the uptake of cystine, a crucial precursor for the synthesis of glutathione (B108866) (GSH). nih.govfrontiersin.org GSH is a major intracellular antioxidant and a necessary cofactor for the enzyme Glutathione Peroxidase 4 (GPX4). nih.govxiahepublishing.com GPX4, in turn, plays a pivotal role in detoxifying lipid peroxides, thereby preventing the execution of ferroptosis. xiahepublishing.comnih.gov

This compound treatment leads to a significant decrease in the protein expression of both SLC7A11 and GPX4. nih.govmdpi.com This disruption of the primary defense mechanism against ferroptosis results in the depletion of GSH and the accumulation of lipid peroxidation products like malondialdehyde (MDA) and ferrous iron, ultimately culminating in ferroptotic cell death. nih.govmdpi.com

Table 2: Key Markers and Pathways in this compound-Induced Ferroptosis
Molecule/ProcessRole in FerroptosisEffect of this compound
USP32Deubiquitinase that stabilizes NRF2. mdpi.comInhibited. mdpi.com
NRF2Transcription factor for antioxidant genes. mdpi.comDegradation is promoted. mdpi.com
SLC7A11Mediates cystine uptake for GSH synthesis. nih.govfrontiersin.orgExpression is decreased. nih.govmdpi.com
GSHAntioxidant and cofactor for GPX4. nih.govxiahepublishing.comDepleted. nih.govmdpi.com
GPX4Detoxifies lipid peroxides. xiahepublishing.comnih.govExpression is decreased. nih.govmdpi.com
Lipid ROS/MDAExecutioners of ferroptotic cell death. nih.govmdpi.comAccumulate. nih.govmdpi.com
Ferrous Iron (Fe2+)Catalyzes lipid peroxidation. ijbs.comAccumulates. nih.govmdpi.com
Necroptosis and Autophagy Pathway Engagement

In addition to apoptosis and ferroptosis, this compound has been found to induce necroptosis and autophagy. chemsrc.com

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is executed when apoptosis is inhibited. nih.gov It is a caspase-independent pathway orchestrated by a signaling complex involving Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3. frontiersin.org Upon activation, RIPK1 and RIPK3 form a complex called the necrosome, which leads to the phosphorylation and activation of the Mixed Lineage Kinase domain-Like protein (MLKL). frontiersin.orgaging-us.com Phosphorylated MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. aging-us.com The induction of necroptosis by this compound represents another avenue by which it can overcome resistance to apoptosis in cancer cells. chemsrc.comnih.gov

Autophagy is a cellular self-digestion process where cytoplasmic components are degraded and recycled. oncotarget.com It is a complex process that can either promote cell survival under stress or contribute to cell death. nih.gov The formation of a double-membraned vesicle known as the autophagosome is a hallmark of autophagy. plos.org This process is regulated by a number of autophagy-related genes (Atg), including Beclin-1 and the microtubule-associated protein light chain 3 (LC3). plos.org During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. nih.gov The interaction between Beclin-1 and anti-apoptotic Bcl-2 family proteins can inhibit autophagy, and the disruption of this interaction can promote it. oncotarget.com this compound's ability to engage autophagy suggests a complex interplay with cellular survival and death pathways. chemsrc.com

Table 3: Key Proteins in this compound-Induced Necroptosis and Autophagy
PathwayKey ProteinsFunction
NecroptosisRIPK1Initiates the necroptotic signal. frontiersin.org
RIPK3Forms the necrosome with RIPK1 and phosphorylates MLKL. frontiersin.org
MLKLExecutes necroptosis by disrupting the plasma membrane. aging-us.com
AutophagyBeclin-1Plays a crucial role in the initiation of autophagosome formation. oncotarget.complos.org
LC3 (LC3-I to LC3-II)Marker for autophagosome formation. plos.orgnih.gov

Reactive Oxygen Species (ROS) Generation and Impact on Cellular Homeostasis

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.com While they play roles in cell signaling, excessive ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and disrupting cellular homeostasis. mdpi.com Cellular homeostasis involves maintaining a stable internal environment, including ion gradients and osmotic pressure. nih.gov

This compound has been shown to increase ROS production. chemsrc.com This elevation in ROS is a key contributor to its cytotoxic effects, as ROS are potent inducers of various forms of programmed cell death, including apoptosis and ferroptosis. chemsrc.commdpi.com For instance, ROS can trigger the mitochondrial pathway of apoptosis and are essential for the lipid peroxidation that drives ferroptosis. nih.govmdpi.com

The generation of ROS can disrupt the delicate balance of cellular ions. Chloride ions (Cl⁻), the most abundant anions in the cell, are crucial for maintaining cell volume, regulating ion homeostasis, and modulating neuronal excitability. nih.govnih.gov Recent studies have indicated that chloride ions are essential determinants of ferroptosis, acting downstream of lipid peroxidation. biorxiv.org An influx of chloride ions is observed during ferroptosis, and a high extracellular chloride concentration can be sufficient to induce this form of cell death. biorxiv.org Therefore, the ROS generation induced by this compound could potentially alter chloride homeostasis, further contributing to its ferroptotic effects.

The impact of ROS on cellular homeostasis is a critical aspect of the mechanism of action of various chemotherapeutic agents. mdpi.com By inducing a state of overwhelming oxidative stress, compounds like this compound can push cancer cells beyond their adaptive capacity, leading to their demise.

Theoretical and Computational Investigations of Lycobetaine Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. physchemres.orgaspbs.comnih.gov For Lycobetaine chloride, these calculations provide a foundational understanding of its molecular properties.

DFT studies are employed to optimize the geometry of the Lycobetaine cation and to calculate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy gap between HOMO and LUMO (Egap) is a crucial parameter, as a smaller gap often suggests higher reactivity. dergipark.org.trdergipark.org.tr In comparative studies with other Amaryllidaceae alkaloids like lycorine (B1675740) and galanthamine (B1674398), DFT calculations have revealed differences in their energy gaps, suggesting varied reactivity profiles. dergipark.org.trdergipark.org.tr For instance, a lower Egap for lycorine compared to galanthamine indicates its potential for higher reactivity. dergipark.org.trdergipark.org.tr Similar analyses for this compound would help in predicting its chemical behavior and potential as a drug candidate.

Furthermore, quantum chemical calculations can map the electrostatic potential surface of this compound. This provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such information is vital for predicting how this compound might interact with biological targets, such as the active sites of enzymes or receptors.

Table 1: Calculated Quantum Chemical Properties of Amaryllidaceae Alkaloids Note: This table presents hypothetical data for this compound based on typical values for similar alkaloids, alongside published data for related compounds for comparative purposes.

Compound HOMO (eV) LUMO (eV) Energy Gap (Egap) (eV) Dipole Moment (Debye)
This compound -6.15 -0.95 5.20 15.8
Lycorine dergipark.org.tr -6.291 -1.009 5.282 4.5

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand like this compound interacts with a protein target over time. nih.govuu.nluzh.chnih.gov These simulations are crucial for understanding the stability of the ligand-protein complex, the specific interactions that govern binding, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govuu.nl

In the context of this compound, MD simulations can be used to study its interaction with potential biological targets, such as topoisomerase IIβ, an enzyme implicated in its anticancer activity. researchgate.netresearchgate.net By placing the docked this compound-protein complex in a simulated physiological environment (water, ions), researchers can observe the trajectory of the system over nanoseconds or even microseconds. biorxiv.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed between this compound and the protein, which are critical for binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the interaction.

These simulations can reveal, for example, whether this compound remains stably bound in the active site or if it samples different binding poses, providing a more realistic picture of the interaction than static docking models. uzh.ch

Computational Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. oncodesign-services.comnih.gov Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgresearchgate.netmdpi.com

For this compound, a QSAR study would typically involve synthesizing or computationally generating a library of its derivatives with modifications at various positions. The biological activity of these derivatives would then be determined experimentally. A QSAR model can then be built using molecular descriptors calculated for each derivative. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, and surface area parameters.

The resulting QSAR model, often in the form of a mathematical equation, can predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent and selective compounds. wikipedia.org For instance, SAR studies on other Amaryllidaceae alkaloids have highlighted the importance of specific functional groups for their antiviral or enzyme inhibitory activities. acs.org A similar approach for this compound and its derivatives could identify the key structural features responsible for its antitumor effects. researchgate.net

Predictive Modeling of Molecular Interactions and Biochemical Pathways

Advanced computational methods can be used to predict the broader biological implications of a compound like this compound, including its potential molecular interactions and effects on biochemical pathways. nih.gov

Target Prediction: By comparing the structural and physicochemical properties of this compound against databases of known bioactive molecules, computational tools can predict a list of potential protein targets. This "target fishing" or "target prediction" approach can help to identify novel mechanisms of action or off-target effects. For other Amaryllidaceae alkaloids, such approaches have successfully identified potential targets related to cancer and neurodegenerative diseases. nih.govscielo.br

Biological Activities and Interactions of Lycobetaine Chloride in Non Human Systems and in Vitro Models

Antimicrobial Activity Profile

Lycobetaine chloride has demonstrated notable activity against both bacterial and fungal microorganisms in laboratory settings.

Antibacterial Effects (e.g., against Flavobacterium columnare)

Lycobetaine has shown strong antibacterial activity against Flavobacterium columnare, the causative agent of columnaris disease in fish like the channel catfish (Ictalurus punctatus). targetmol.cnmolaid.com Research has focused on lycobetaine and its synthesized analogs to evaluate their potential for controlling this bacterial pathogen. molaid.comusda.gov Studies have been conducted to determine the structure-activity relationships of these compounds to enhance their antibacterial efficacy. molaid.com

One study investigated seventeen analogs of lycorine (B1675740), the precursor to lycobetaine, for their activity against two isolates of F. columnare. usda.govnih.gov Among the tested compounds, a carbamate (B1207046) analog demonstrated the most potent antibacterial activity against both isolates. usda.govnih.gov This highlights the potential for developing effective agents against columnaris disease based on the lycobetaine structure.

Antifungal Properties (e.g., against Candida species)

Lycobetaine has been identified as a potential biofungicide, showing activity against Penicillium roqueforti and Aspergillus niger. targetmol.cn Furthermore, research has explored the antifungal effects of Amaryllidaceae alkaloids, including those related to lycobetaine, against various Candida species. nih.govmdpi.com Candida albicans, in particular, is a common opportunistic fungal pathogen. mdpi.comwjbphs.comemanresearch.org

Studies on lycorine, a related Amaryllidaceae alkaloid, have demonstrated its ability to inhibit the growth of several Candida species, including C. albicans, C. parapsilosis, C. krusei, and C. auris. nih.govmdpi.com The antifungal activity of extracts from Crinum americanum, a plant in the Amaryllidaceae family, has also been attributed to the presence of alkaloids like lycorine. nih.govmdpi.com While direct and extensive data on this compound's activity against Candida is still emerging, the known antifungal properties of related compounds within the same chemical family suggest its potential in this area. researchgate.netresearchgate.net

Modulation of Cellular Proliferation and Viability in Cultured Cell Lines (In Vitro Focus)

Lycobetaine has been the subject of numerous in vitro studies to determine its effects on the growth and survival of various cell lines, particularly cancer cells. researchgate.netd-nb.infochemsrc.com It has been shown to inhibit the growth of a wide range of human tumor xenografts in vitro. researchgate.netd-nb.info

The compound displays cytotoxic activity against numerous cancer cell lines, including those that have developed resistance to multiple drugs. chemsrc.com The mean IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was found to be 0.8 microM across 21 human tumor xenografts and 1.3 microM in human leukemia cell lines. researchgate.net

Table 1: Reported In Vitro Cytotoxic Activity of Lycobetaine

Cell Line Type Measurement Result Citation
Human Tumor Xenografts (21 types) Mean IC50 0.8 µM researchgate.net
Human Leukemia Cell Lines Mean IC50 1.3 µM researchgate.net
Human Molt4 T-lymphoma IC50 0.7 µM researchgate.net

Lycobetaine's mechanism of action is believed to involve the targeting of topoisomerases, enzymes essential for DNA replication and repair. targetmol.cnchemsrc.com It has been shown to act as a selective topoisomerase IIβ poison. researchgate.net This targeted action can lead to the induction of apoptosis (programmed cell death), as well as other forms of cell death like ferroptosis and necroptosis in cancer cells. chemsrc.com Research has also indicated that lycobetaine can arrest cancer cells in the G2/M phase of the cell cycle. d-nb.info

Role in Plant Biosynthesis and Phytochemical Context (Amaryllidaceae family)

Lycobetaine is a naturally occurring alkaloid found in plants belonging to the Amaryllidaceae family. researchgate.netnih.govresearchgate.net This family comprises approximately 75 genera and 1100 species, known for producing a diverse array of biologically active alkaloids. nih.govnih.gov These plants have a long history in traditional medicine. nih.govnih.gov

The biosynthesis of Amaryllidaceae alkaloids is a complex process involving enzymes from various metabolic pathways. nih.gov Lycobetaine is considered a minor constituent in these plants. researchgate.net It can be derived from the more abundant alkaloid, lycorine, through an oxidation reaction. d-nb.info The chemical investigation of Amaryllidaceae species like Crinum americanum and those in the Galanthus genus has revealed a rich diversity of alkaloids, with lycobetaine being one of many identified compounds. mdpi.commdpi.com The study of these alkaloids is ongoing, with a focus on understanding their synthesis in plants and their potential pharmacological applications. researchgate.netnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Lycobetaine
Ungeremine (B150347)
Lycorine
Flavobacterium columnare
Candida albicans
Candida parapsilosis
Candida krusei
Candida auris
Penicillium roqueforti

Advanced Analytical Methodologies for Lycobetaine Chloride Detection and Quantification in Complex Matrices

Sample Preparation and Extraction Techniques for Enhanced Detection

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte, thereby enhancing the sensitivity and selectivity of the subsequent analysis.

Protein Precipitation Methods in Biological Matrix Analysis

Protein precipitation is a common and straightforward method for sample preparation in the analysis of biological matrices like plasma and tissue homogenates. wikipedia.orgresearchgate.net This technique involves the addition of a precipitating agent to denature and remove proteins, which can interfere with chromatographic analysis and damage analytical columns. wikipedia.orgmdpi.com

For the analysis of Lycobetaine in rat plasma, a protein precipitation method has been successfully employed. nih.govlcms.cz In one study, plasma samples were treated with a 20% trichloroacetic acid solution to precipitate proteins. nih.gov After vortexing and centrifugation, the supernatant containing Lycobetaine was further processed for analysis. nih.gov Another approach utilized methanol (B129727) for protein precipitation, where rat plasma samples were mixed with methanol to remove proteins before LC-MS/MS analysis. nih.govoup.com The use of organic solvents like acetonitrile (B52724) is also a common practice for protein precipitation. researchgate.net

The efficiency of protein precipitation can be evaluated by recovery and matrix effect studies. For instance, in a study using methanol precipitation for Lycobetaine in rat plasma, the extraction recovery ranged from 84.8% to 90.7%, and the matrix effect was minimal, ranging from 95.2% to 99.5%. oup.com This indicates that protein precipitation is an effective and reliable method for preparing biological samples for Lycobetaine analysis.

A variety of reagents can be used for protein precipitation, including organic solvents (e.g., acetonitrile, methanol), acids (e.g., trichloroacetic acid, perchloric acid), and salts (e.g., ammonium (B1175870) sulfate). wikipedia.orgresearchgate.net More recently, methods using zinc hydroxide (B78521) have been explored as an alternative that requires minimal sample dilution and maintains a near-neutral pH. mdpi.comnih.gov

Table 1: Protein Precipitation Methods for Lycobetaine Analysis

Matrix Precipitating Agent Key Findings Reference
Rat Plasma Methanol Extraction recovery: 84.8-90.7%; Minimal matrix effect: 95.2-99.5% oup.com
Rat Plasma 20% Trichloroacetic Acid Effective for protein removal prior to HPLC analysis nih.gov
Rat Plasma & Tissue Homogenates 0.9% NaCl solution followed by 20% trichloroacetic acid Used for sample homogenization and protein precipitation nih.gov

Solvent Extraction and Solid-Phase Extraction (SPE) Techniques

Solvent extraction and solid-phase extraction (SPE) are widely used techniques for isolating and concentrating analytes from complex mixtures. lcms.czmdpi.com

Solvent Extraction: This technique, also known as liquid-liquid extraction (LLE), separates compounds based on their relative solubilities in two different immiscible liquids. epa.govgoogle.com For the extraction of alkaloids like Lycobetaine from plant materials, a common approach involves using an acidified aqueous solution to extract the alkaloids as salts. google.com The pH of the extract is then adjusted to be alkaline, and the free base alkaloids are extracted into an organic solvent. google.com For instance, the extraction of lycorine (B1675740) from Lycoris radiata has been achieved using dilute hydrochloric acid followed by chloroform (B151607) extraction. google.com

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. lcms.cz It involves passing a sample through a solid sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. lcms.cz SPE offers advantages over LLE, including reduced solvent consumption, higher recovery, and the ability to handle a wide range of sample matrices. lcms.cznorlab.com Different types of SPE sorbents are available, including normal-phase, reversed-phase, and ion-exchange, allowing for the selective extraction of various compounds. biotage.co.jp For Amaryllidaceae alkaloids, SPE with a hydrophilic-lipophilic balanced (HLB) cartridge has been used for sample clean-up. researchgate.net

Hyphenated Chromatographic-Spectrometric Techniques for Quantitative Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are indispensable for the quantitative analysis of Lycobetaine in complex matrices.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS, LC-ESI-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the sensitive and selective quantification of Lycobetaine. nih.govscirp.org The use of an electrospray ionization (ESI) source is common for the analysis of polar compounds like Lycobetaine. oup.comresearchgate.net

A highly selective and sensitive LC-ESI-MS/MS method has been developed for the determination of Lycobetaine in rat plasma. nih.govoup.com In this method, chromatographic separation was achieved on a C18 column with a mobile phase consisting of aqueous formic acid and methanol. nih.govoup.com Detection was performed using selected reaction monitoring (SRM), with the transition of m/z 266.1 → 208.1 for Lycobetaine. nih.govoup.com This method demonstrated excellent linearity, precision, and accuracy, with a lower limit of quantification of 25 ng/mL. nih.govoup.com

LC-MS/MS has also been utilized for the broader analysis of alkaloids in various plant species, showcasing its versatility in phytochemical analysis. scirp.orgresearchgate.net The technique's ability to resolve individual chemical components in complex mixtures makes it suitable for identifying minor bioactive compounds. researchgate.net

Table 2: LC-MS/MS Parameters for Lycobetaine Quantification

Parameter Condition Reference
Chromatographic Column Diamonsil octadecyl-silylated silica (B1680970) nih.govoup.com
Mobile Phase 0.2% (v/v) aqueous formic acid and methanol nih.govoup.com
Ionization Source Electrospray Ionization (ESI) oup.com
Detection Mode Selected Reaction Monitoring (SRM) nih.govoup.com
Precursor Ion (m/z) 266.1 nih.govoup.com
Product Ion (m/z) 208.1 nih.govoup.com
Lower Limit of Quantification 25 ng/mL nih.govoup.com

Nonaqueous Capillary Electrophoresis Electrospray Ionization Mass Spectrometry (NACE-ESI-MS)

Nonaqueous capillary electrophoresis (NACE) coupled with ESI-MS offers a high-efficiency separation method, particularly for structurally similar compounds like alkaloids. oup.comresearchgate.net In NACE, the aqueous buffer is replaced with an organic solvent, which can alter separation selectivity and is well-suited for ESI-MS due to the high volatility of the solvents. researchgate.netfrontiersin.org

A NACE-ESI-ion trap-MS method has been developed for the separation, identification, and quantification of Amaryllidaceae alkaloids, including Lycobetaine, from Lycoris radiata. researchgate.netmdpi.com The separation was achieved using a background electrolyte of ammonium acetate (B1210297) in a mixture of acetonitrile and methanol. mdpi.com This method provided a low limit of detection for Lycobetaine at 0.04 µg/mL. oup.commdpi.com However, challenges such as signal suppression from nonvolatile salts and poor reproducibility can make NACE-ESI-MS less popular than LC-ESI-MS/MS for pharmacokinetic studies. oup.com

Table 3: NACE-ESI-MS for Amaryllidaceae Alkaloid Analysis

Analyte Matrix Background Electrolyte Limit of Detection (µg/mL) Reference
Lycobetaine Lycoris radiata roots 40 mM ammonium acetate and 0.5% acetic acid in ACN and methanol (1:2, v/v) 0.04 - 0.24 mdpi.com

Advanced Gas Chromatography–Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, though it often requires derivatization for polar and non-volatile compounds to make them suitable for GC analysis. jfda-online.commdpi.com Derivatization converts analytes into more volatile and thermally stable forms. jfda-online.comrsc.org

For the analysis of alkaloids, GC-MS has been successfully applied, sometimes without derivatization for certain compounds. researchgate.net However, for quantitative analysis, especially at trace levels, tandem mass spectrometry (GC-MS/MS) is preferred due to its enhanced selectivity and sensitivity. researchgate.net While specific advanced GC-MS/MS applications for Lycobetaine chloride are not extensively detailed in the provided context, the general principles of GC-MS analysis of alkaloids suggest its potential applicability. The analysis of Amaryllidaceae alkaloids in Narcissus species by GC-MS has been reported, identifying major alkaloids and quantifying compounds like galanthamine (B1674398). researchgate.net This indicates that with appropriate method development, including potential derivatization, GC-MS/MS could be a viable technique for this compound analysis.

Method Validation Parameters for Robust Quantification (e.g., Sensitivity, Linearity, Accuracy, Precision)

The validation of any analytical method is a critical process that demonstrates its suitability for the intended purpose. For the robust quantification of this compound in complex matrices such as biological fluids, plant extracts, or pharmaceutical formulations, specific performance characteristics must be evaluated. This is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). The key validation parameters include sensitivity, linearity, accuracy, and precision, which collectively ensure the reliability of the analytical data.

Sensitivity

Sensitivity refers to the ability of an analytical method to detect and quantify the lowest possible concentration of the analyte. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. The LOQ is crucial for analyzing trace levels of this compound. It is commonly established at a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets specific accuracy and precision criteria (e.g., within 20% of the nominal value).

In a study developing a liquid chromatography–electrospray ionization–tandem mass spectrometric (LC-ESI-MS/MS) method for this compound in rat plasma, the lower limit of detection (LLOD) was found to be 5 ng/mL. scielo.br The validated lower limit of quantification (LLOQ) was established at 25 ng/mL, with an accuracy (relative error) of -11.3% and a precision (relative standard deviation) of 10.9%. scielo.br Another method, nonaqueous capillary electrophoresis electrospray ionization mass spectrometry (NACE-ESI-MS), reported an LLOD of 0.04 µg/mL (40 ng/mL) for Lycobetaine. oup.com

For other Amaryllidaceae alkaloids, similar techniques yield comparable sensitivities. For instance, a UPLC-ESI-MS method for galantamine and other alkaloids in plant bulbs reported LOD and LOQ values in the range of 5–100 ng/mL and 20–350 ng/mL, respectively. scielo.br

Linearity

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

A calibration curve is constructed by plotting the analytical response against the concentration of a series of standards. The linearity is then evaluated by the correlation coefficient (R²) of the linear regression analysis, which should ideally be close to 1.000.

For the LC-ESI-MS/MS analysis of this compound, a nine-point calibration curve demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (R²) of 0.9998. scielo.br A NACE-ESI-MS method showed linearity for Lycobetaine in the range of 0.7 µg/mL to 50 µg/mL. oup.com

The table below summarizes linearity data from a representative study on this compound.

ParameterValueAnalytical MethodMatrix
Correlation Coefficient (R²) 0.9998LC-ESI-MS/MSRat Plasma

Data sourced from a study on the analysis of Lycobetaine in rat plasma. scielo.br

Accuracy

Accuracy represents the closeness of the experimental value to the true or accepted value. It is typically assessed through recovery studies.

This involves spiking a blank matrix with a known concentration of the analyte at multiple levels (e.g., low, medium, and high) within the linear range. The samples are then processed and analyzed, and the measured concentration is compared to the nominal (spiked) concentration. The accuracy is expressed as the percentage of recovery or as the relative error (RE%).

In the LC-ESI-MS/MS method for this compound, accuracy was reported to vary from -2.6% to 8.7% across different quality control concentrations. scielo.br Recovery tests for the extraction procedure showed values of approximately 100% at three different concentration levels, indicating that the sample processing method was consistent and efficient. scielo.br Specifically, the extraction recoveries were 84.8%, 87.8%, and 90.7% for concentrations of 25, 500, and 8,000 ng/mL, respectively. scielo.br

Precision

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the same conditions. It is usually expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (CV%).

Intra-day Precision (Repeatability): Assesses the precision over a short period (e.g., the same day) by the same analyst using the same equipment.

Inter-day Precision (Intermediate Precision): Evaluates the precision over a longer period, with analyses conducted on different days, often by different analysts or with different equipment, to demonstrate the method's reproducibility.

For the quantification of this compound in rat plasma, the LC-ESI-MS/MS method demonstrated good precision, with %RSD values ranging from 3.4% to 9.9% for both intra- and inter-day assessments. scielo.br

The following table provides a comprehensive overview of the validation parameters for the quantification of this compound using an advanced analytical methodology.

Validation ParameterSub-parameterFinding
Sensitivity Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)25 ng/mL
Linearity Correlation Coefficient (R²)0.9998
Accuracy Relative Error (RE)-2.6% to 8.7%
Extraction Recovery84.8% to 90.7%
Precision Relative Standard Deviation (RSD)3.4% to 9.9%

This interactive table summarizes key validation data for an LC-ESI-MS/MS method for this compound quantification in rat plasma. scielo.br

Future Research Directions and Unexplored Academic Avenues for Lycobetaine Chloride

Elucidation of Novel Mechanistic Pathways at the Sub-Cellular Level

Current understanding of Lycobetaine chloride's mechanism of action primarily revolves around its role as a topoisomerase inhibitor. thieme-connect.comchemsrc.com Specifically, it has been identified as a selective topoisomerase IIβ poison, stabilizing the covalent DNA-topoisomerase IIβ intermediate, which leads to DNA strand breaks and apoptosis. thieme-connect.comresearchgate.net However, the intricate sub-cellular interactions of this compound are likely more complex.

Future research should delve deeper into its effects on various cellular organelles and processes. For instance, its ability to inhibit mitochondrial membrane potential suggests a role in mitochondrial function that warrants further investigation. Studies have also indicated that this compound can induce multiple forms of cell death, including ferroptosis, necroptosis, and autophagy, in addition to apoptosis. chemsrc.commdpi.com A critical area of future research will be to unravel the specific molecular triggers and signaling cascades that govern these different cell death pathways in response to this compound treatment. Investigating its interactions with other cellular components, beyond topoisomerases, could reveal novel targets and a more comprehensive understanding of its bioactivity.

Development of Highly Efficient and Sustainable Synthetic Routes

The current primary source of Lycobetaine is through extraction from plants or semi-synthesis by the oxidation of lycorine (B1675740), a major alkaloid from the Amaryllidaceae family, often using reagents like selenium dioxide. thieme-connect.commdpi.com While effective, these methods can be limited by the availability of the natural precursor and the use of potentially hazardous reagents.

A significant focus for future research is the development of highly efficient and sustainable total synthetic routes to this compound and its derivatives. This would not only ensure a stable and scalable supply for further research and potential clinical applications but also allow for greater structural diversification. Exploring modern synthetic methodologies, such as C-H activation, flow chemistry, and biocatalysis, could lead to more environmentally friendly and cost-effective production processes. researchgate.net For example, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have already shown promise in the synthesis of Lycobetaine analogues. researchgate.netthieme-connect.com Further optimization and innovation in synthetic strategies are crucial for advancing the study of this compound.

Advanced Computational Design of this compound Analogues with Tuned Properties

The structural framework of this compound offers a fertile ground for the design of novel analogues with enhanced or tailored biological activities. Early structure-activity relationship (SAR) studies have suggested that the quaternary nitrogen atom and the methylenedioxy group are critical for its antitumor activity. thieme-connect.com

Future research should leverage advanced computational tools for the in silico design of new this compound derivatives. Molecular modeling, quantum chemical calculations, and molecular dynamics simulations can be employed to predict the binding affinity of analogues to target proteins, such as topoisomerases, and to understand the structural basis for their activity. thieme-connect.com These computational approaches can guide the synthesis of analogues with modified substituents at various positions of the phenanthridine (B189435) core to improve properties like target selectivity, potency, and pharmacokinetic profiles. researchgate.netresearchgate.net For instance, studies have already begun exploring the impact of substituents at the 2, 8, and 9 positions on topoisomerase inhibition. researchgate.net A systematic and computationally-driven SAR exploration will be instrumental in developing next-generation Lycobetaine-based therapeutic agents.

Investigation of this compound's Role in Diverse Non-Clinical Biological Systems

While the majority of research on this compound has focused on its anticancer properties in mammalian systems, its bioactivity extends to other biological domains. It has demonstrated potential as a biofungicide against Penicillium roqueforti and Aspergillus niger, and exhibits strong antibacterial activity against Flavobacterium columnare. targetmol.cn Furthermore, it effectively targets both mammalian and bacterial type I and type II topoisomerases. chemsrc.com

Future investigations should systematically explore the effects of this compound on a wider range of non-clinical biological systems, including various species of bacteria, fungi, and protozoa. targetmol.cn Such studies could uncover novel antimicrobial applications. For example, its activity against Trypanosoma brucei rhodesiense and T. cruzi suggests potential for development as an antiprotozoal agent. targetmol.cn Understanding its mechanism of action in these diverse organisms could also provide insights into fundamental biological processes and reveal new molecular targets.

Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Bioactivities

To gain a holistic view of the cellular response to this compound, future research should embrace a multi-omics approach. researchgate.netnih.govwco.pl This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to map the global changes induced by the compound.

By combining these datasets, researchers can construct detailed molecular networks that illustrate how this compound perturbs various cellular pathways. frontiersin.orgnih.gov This approach can help identify not only the direct targets of the compound but also the downstream effector molecules and compensatory mechanisms that cells employ in response to treatment. For example, a multi-omics analysis could elucidate the interplay between the different cell death pathways induced by this compound and identify key regulatory nodes. chemsrc.commdpi.com Such a comprehensive understanding is essential for predicting treatment efficacy, identifying biomarkers for patient stratification, and uncovering potential resistance mechanisms. nih.gov

Exploration of Self-Assembled Nanofibers for Research Applications

A fascinating and recently discovered property of Lycobetaine is its ability to self-assemble into fluorescent nanofibers. acs.org This phenomenon opens up exciting new avenues for research applications beyond its direct pharmacological effects. The formation of these nanofibers can be induced by changes in pH, and they exhibit distinct luminescent properties compared to the molecule in solution. acs.org

Future research should focus on characterizing the physical and electronic properties of these self-assembled nanostructures and exploring their potential utility. For instance, it has been shown that intracellularly formed Lycobetaine nanofibers can physically connect mitochondria and synchronize their membrane potential oscillations, acting as "nano-cables". acs.orgresearchgate.net This suggests potential applications in studying mitochondrial network dynamics and intercellular communication. Further research could explore the use of these nanofibers as scaffolds for tissue engineering, as components in biosensors, or as vehicles for drug delivery, leveraging their unique properties of self-assembly and fluorescence. xiahepublishing.comdovepress.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended to confirm the structural integrity and purity of Lycobetaine chloride?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify proton/carbon environments and molecular symmetry. High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) can assess purity (>95% recommended for pharmacological studies). Mass spectrometry (MS) should confirm the molecular ion peak (expected m/z ~266.27 for C₁₆H₁₂NO₃⁺) . For reproducibility, document solvent systems, column specifications, and retention times in supplementary materials .

Q. How should in vitro cytotoxicity assays be designed to evaluate this compound’s bioactivity against cancer cell lines?

  • Methodological Answer : Use standardized cell lines (e.g., HeLa, MCF-7) and assays like MTT or apoptosis markers (Annexin V/PI). Include positive controls (e.g., doxorubicin) and normalize data to untreated cells. Optimize dose ranges (e.g., 0.1–100 μM) and exposure times (24–72 hours). Report IC₅₀ values with 95% confidence intervals and use nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across different studies?

  • Methodological Answer :

  • Variable Control : Standardize cell culture conditions (e.g., passage number, media composition) and assay protocols (e.g., incubation time, plate reader calibration).
  • Data Normalization : Use Z-score transformation to account for batch effects.
  • Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, addressing heterogeneity via subgroup analysis (e.g., cell type, solvent used) .
  • Example Table :
StudyCell LineIC₅₀ (μM)Solvent
AHeLa12.3DMSO
BMCF-78.7PBS

Q. What strategies optimize the synthesis of this compound derivatives to improve bioavailability without compromising bioactivity?

  • Methodological Answer :

  • Structural Modification : Introduce hydrophilic groups (e.g., PEGylation) to enhance solubility. Use computational tools (e.g., molecular docking) to predict binding affinity changes.
  • Pharmacokinetic Testing : Conduct in vivo studies (rodent models) to measure plasma half-life and tissue distribution. Compare derivatives using AUC (area under the curve) and Cmax values .
  • Example Workflow :

Synthesize derivatives via N-alkylation or esterification.

Characterize using FT-IR and HPLC.

Validate bioactivity via kinase inhibition assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.